molecular formula C14H12F3N B14775793 3-Amino-4-methyl-4'-(trifluoromethyl)biphenyl

3-Amino-4-methyl-4'-(trifluoromethyl)biphenyl

Cat. No.: B14775793
M. Wt: 251.25 g/mol
InChI Key: ISQZQUFBFKWZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl can be achieved through various methods, including Suzuki-Miyaura coupling reactions. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzonitrile
  • 4-(trifluoromethyl)-1,1-biphenyl
  • 2,2’-di(trifluoromethyl)-4,4’-diaminobiphenyl

Uniqueness

3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3N/c1-9-2-3-11(8-13(9)18)10-4-6-12(7-5-10)14(15,16)17/h2-8H,18H2,1H3

InChI Key

ISQZQUFBFKWZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.